Atrazine-2-ethoxy

Photodegradation Environmental Fate Reference Standard

Atrazine-2-ethoxy (6-ethoxy-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a synthetic triazine compound structurally analogous to the herbicide atrazine, where the chlorine at the 2-position is replaced by an ethoxy group. It is not registered as a commercial herbicide itself but serves as a critical reference standard for identifying and quantifying atrazine photolysis products in non-aqueous solvent systems, particularly ethanol.

Molecular Formula C10H19N5O
Molecular Weight 225.29 g/mol
CAS No. 126919-71-9
Cat. No. B177272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrazine-2-ethoxy
CAS126919-71-9
Molecular FormulaC10H19N5O
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)OCC)NC(C)C
InChIInChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
InChIKeyVPYFEDXTWUPBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atrazine-2-ethoxy (CAS 126919-71-9): A Specialized Triazine Reference Standard for Photodegradation and Analytical Workflows


Atrazine-2-ethoxy (6-ethoxy-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a synthetic triazine compound structurally analogous to the herbicide atrazine, where the chlorine at the 2-position is replaced by an ethoxy group . It is not registered as a commercial herbicide itself but serves as a critical reference standard for identifying and quantifying atrazine photolysis products in non-aqueous solvent systems, particularly ethanol [1]. With a molecular weight of 225.29 g/mol, a LogP of 1.67, and a boiling point of 365.4 °C , its physicochemical profile differs markedly from the parent compound, making it indispensable for specific environmental fate and analytical method development studies.

Why Atrazine-2-ethoxy Cannot Be Replaced by Generic Atrazine Metabolite Standards in Photochemical Studies


Substituting atrazine-2-ethoxy with its close structural analogs—such as hydroxyatrazine (the primary aqueous photoproduct), atraton (the 2-methoxy analog), or deethylatrazine—introduces significant analytical inaccuracies in non-aqueous photodegradation workflows. Hydroxyatrazine forms under aqueous photolysis conditions, but it is not generated when atrazine is irradiated in ethanol [1]. Conversely, atrazine-2-ethoxy is the dominant photoproduct (85–95% yield) specifically when photolysis is conducted in ethanolic solutions under 253.7 nm irradiation [1]. Using hydroxyatrazine or atraton as a surrogate would therefore misidentify the degradation pathway and lead to erroneous quantification of photolysis kinetics. Furthermore, the distinct chromatographic retention and mass spectrometric fragmentation of the ethoxy substituent relative to the chloro or methoxy groups mean that generic triazine metabolite mixtures cannot serve as authentic quantification standards without compromising method accuracy .

Quantitative Differentiation Evidence for Atrazine-2-ethoxy (CAS 126919-71-9) Versus Closest Analogs


Photoproduct Yield Specificity: Atrazine-2-ethoxy vs. Hydroxyatrazine in Ethanolic vs. Aqueous Photolysis

Under identical photolysis conditions (253.7 nm irradiation), atrazine in ethanol produces atrazine-2-ethoxy as the major photoproduct with a yield of 85–95%, while in water the dominant photoproduct is hydroxyatrazine [1]. This solvent-dependent pathway divergence means that hydroxyatrazine cannot serve as a quantification standard for ethanolic photolysis studies; only atrazine-2-ethoxy provides authentic identification and accurate quantification of the actual degradation product formed in alcoholic media.

Photodegradation Environmental Fate Reference Standard

Lipophilicity Shift: Atrazine-2-ethoxy LogP 1.67 vs. Atrazine LogP 2.5–2.6

The replacement of chlorine with an ethoxy group reduces the octanol-water partition coefficient. Atrazine-2-ethoxy has a LogP of 1.67 , while atrazine (2-chloro analog) exhibits a LogP of 2.5–2.6 . This ΔLogP of approximately –0.8 to –0.9 units translates to a roughly 6–8× lower octanol preference, affecting reversed-phase HPLC retention and solid-phase extraction recovery.

Physicochemical Properties Chromatography Environmental Partitioning

Boiling Point Divergence: Atrazine-2-ethoxy 365.4 °C vs. Atrazine Decomposition ~200 °C

Atrazine-2-ethoxy exhibits a boiling point of 365.4 °C at 760 mmHg , whereas atrazine decomposes upon heating with a reported boiling point of approximately 200 °C (with decomposition) [1]. This substantial difference (>165 °C) indicates that atrazine-2-ethoxy possesses significantly lower volatility and distinct thermal behavior, which is relevant for gas chromatographic (GC) method development and headspace analysis.

Volatility GC Analysis Thermal Stability

Certified Reference Standard Availability: Dr. Ehrenstorfer (LGC) ≥98% Purity vs. Generic Uncertified Metabolites

Atrazine-2-ethoxy is commercially available as a certified reference standard from Dr. Ehrenstorfer (LGC Standards, catalog number 10332500, 10 mg) with a specified purity of ≥98% [1]. In contrast, many atrazine metabolites such as deethylatrazine or deisopropylatrazine are often supplied as technical-grade materials without full certification or lot-specific certificates of analysis, limiting their suitability for ISO 17025-accredited quantitative analysis.

Analytical Standards Quality Assurance ISO 17025

Molecular Weight Offset: 225.29 Da vs. Atrazine 215.68 Da for Distinct MS Quantification

The molecular weight of atrazine-2-ethoxy (225.29 Da, monoisotopic mass 225.159 Da) differs from atrazine (215.68 Da, monoisotopic mass 215.094 Da) by approximately 10 Da [1]. This mass offset, combined with the absence of the characteristic chlorine isotopic pattern, provides a distinct MS/MS signature that enables unambiguous differentiation from atrazine and its chlorinated metabolites in multi-residue LC-MS/MS methods without isobaric interference.

Mass Spectrometry LC-MS/MS Isotopic Pattern

Recommended Procurement and Application Scenarios for Atrazine-2-ethoxy (CAS 126919-71-9)


Quantification of Atrazine Photodegradation in Ethanolic Solvent Systems

When investigating the photochemical fate of atrazine in ethanol-based extraction or reaction media, atrazine-2-ethoxy is the sole authentic quantification standard. The Pape and Zabik (1970) study demonstrated that it constitutes 85–95% of the photoproduct yield under 253.7 nm irradiation in ethanol, whereas hydroxyatrazine is not formed under these conditions [1]. Laboratories must use the certified ethoxy standard to calibrate response factors and verify retention times; substituting hydroxyatrazine or atraton standards will result in misidentification of the primary degradation pathway.

Chromatographic Method Development for Distinguishing Triazine Photoproducts

The physicochemical divergence between atrazine-2-ethoxy (LogP 1.67) and atrazine (LogP 2.5–2.6) provides a robust basis for reversed-phase HPLC method optimization . Analysts developing multi-residue LC-MS/MS methods for atrazine and its transformation products require the authentic ethoxy standard to establish accurate retention time windows and to verify that the more polar ethoxy derivative is adequately resolved from the parent compound and chlorinated metabolites.

ISO 17025-Accredited Environmental Monitoring Using Certified Reference Materials

Environmental testing laboratories operating under ISO/IEC 17025 accreditation require certified reference standards with documented purity and traceability. Atrazine-2-ethoxy is available as a Dr. Ehrenstorfer (LGC) certified standard with ≥98% purity (catalog 10332500) [2], satisfying the quality assurance requirements for regulatory compliance in groundwater and surface water monitoring programs that investigate historical atrazine contamination and its solvent-specific transformation products.

GC-MS Analysis of Thermally Stable Triazine Derivatives

The boiling point of atrazine-2-ethoxy (365.4 °C) substantially exceeds that of atrazine (~200 °C with decomposition) [3]. For GC-MS workflows requiring direct injection of triazine derivatives without derivatization, the ethoxy analog offers superior thermal stability and reduced decomposition artifacts compared to the parent compound, making it a preferred calibration standard when thermal degradation of atrazine compromises quantification accuracy.

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